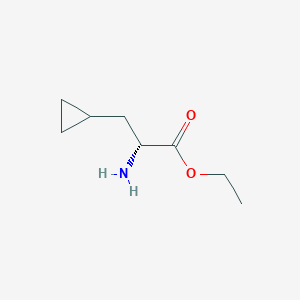
(R)-2-(1-Amino-2-methylpropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-methylpropyl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with an appropriate chiral amine. The reaction conditions often include the use of solvents such as methanol or isopropanol and may require heating to facilitate the reaction. For example, a common synthetic route involves the suspension of a benzonitrile derivative in methanol, followed by the addition of a chiral amine and stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for ®-2-(1-Amino-2-methylpropyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include nitrile oxides, primary amines, and substituted benzonitrile derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
®-2-(1-Amino-2-methylpropyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-(1-Amino-2-methylpropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets The amino group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical interactions
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
- 2-(1-Aminoethyl)benzonitrile hydrochloride
- 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Uniqueness
®-2-(1-Amino-2-methylpropyl)benzonitrile is unique due to its specific chiral center and the presence of both an amino group and a nitrile group. This combination of functional groups and chirality makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
DDKVZSHTWRGFTN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1C#N)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)






![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)



